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Compound of Interest

Compound Name: D-Lactose monohydrate

Cat. No.: B013620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of erythritol and lactose monohydrate, two

key excipients used as carriers in Dry Powder Inhaler (DPI) formulations. The selection of an

appropriate carrier is critical for the performance of a DPI, directly influencing drug dispersion,

aerosolization, and ultimately, the therapeutic efficacy of the inhaled drug. This document

synthesizes experimental data to offer an objective comparison of their performance.

Performance Data: Erythritol vs. Lactose
Monohydrate
The following tables summarize the key quantitative data from comparative studies of erythritol

and lactose monohydrate as carriers for the model drug salbutamol sulphate.

Table 1: Physicochemical Properties
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Property Erythritol
Lactose
Monohydrate

Significance in DPI
Formulation

Molecular Formula C4H10O4 C12H22O11·H2O

Influences chemical

compatibility and

stability.

Molecular Weight (

g/mol )
122.12 360.31

Affects physical

properties like density

and flow.

Nature
Non-reducing sugar

alcohol
Reducing sugar

Erythritol's non-

reducing nature

prevents Maillard

reactions with amine-

containing drugs.

Moisture Sorption

Similar to lactose

monohydrate at

relevant humidities

Similar to erythritol at

relevant humidities

Critical for physical

stability and flow

properties of the

powder.

Particle Morphology
Crystalline, similar to

lactose

Crystalline, similar to

erythritol

Surface morphology

impacts drug-carrier

adhesion and

detachment.

Particle Size
Can be processed to

match lactose

Various grades

available (e.g., 63-90

µm)

A key determinant of

flowability and

aerosolization

performance.

Table 2: Aerosolization Performance with Salbutamol
Sulphate
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Performance
Parameter

Formulation with
Erythritol Carrier

Formulation with
Lactose
Monohydrate
Carrier

Description

Fine Particle Dose

(<6.4 µm) (µg)
24.9 ± 3.1[1] 41.9 ± 7.4[1]

The mass of drug

particles with an

aerodynamic diameter

small enough to reach

the deep lung.

Adhesion Force

(Drug-Carrier)

Higher than lactose

monohydrate[1]

Lower than

erythritol[1]

The force of attraction

between the drug and

carrier particles,

influencing drug

detachment during

inhalation.

Summary of Findings:

In a direct comparative study using salbutamol sulphate, formulations with lactose

monohydrate as the carrier demonstrated a significantly higher Fine Particle Dose (FPD)

compared to those with erythritol.[1] This suggests that under the tested conditions, salbutamol

sulphate particles detach more readily from lactose monohydrate during aerosolization, leading

to a greater proportion of the drug reaching the desired lung regions. This difference in

aerosolization performance is correlated with adhesion force measurements, which indicated a

stronger adhesion between salbutamol sulphate and erythritol compared to lactose

monohydrate.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of

erythritol and lactose monohydrate as carriers for inhalation.

Physicochemical Characterization
2.1.1. Particle Size Distribution by Laser Diffraction
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Principle: This technique measures the angular distribution of scattered light from a laser

beam passing through a dispersed sample of the carrier particles. The scattering pattern is

then used to calculate the particle size distribution.

Apparatus: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer or Sympatec

HELOS).

Protocol:

Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

Select an appropriate dispersion method (dry or wet). For dry powders, a dry powder

feeder is used.

Disperse a representative sample of the carrier (erythritol or lactose monohydrate) in the

chosen medium.

The instrument's software will automatically measure the scattered light and calculate the

particle size distribution based on the Mie or Fraunhofer theory.

Record the volume median diameter (D50) and the span of the distribution as key

parameters.

2.1.2. Particle Morphology by Scanning Electron Microscopy (SEM)

Principle: SEM provides high-resolution images of the particle surface by scanning it with a

focused beam of electrons. This allows for the visual assessment of particle shape, surface

texture, and crystallinity.

Apparatus: A Scanning Electron Microscope.

Protocol:

Mount a small, representative sample of the carrier powder onto an SEM stub using

double-sided carbon tape.

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent

charging under the electron beam.
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Place the stub into the SEM chamber and evacuate to a high vacuum.

Apply an appropriate accelerating voltage and scan the sample with the electron beam.

Capture images at various magnifications to observe the overall particle shape and fine

surface details.

2.1.3. Bulk and Tapped Density

Principle: These measurements assess the packing properties and flowability of the powder.

Bulk density is the density of the powder in a loose state, while tapped density is the density

after mechanical tapping, which consolidates the powder.

Apparatus: A graduated cylinder and a tapped density tester.

Protocol:

Bulk Density:

Weigh a known mass of the carrier powder.

Gently pour the powder into a graduated cylinder.

Record the volume occupied by the powder without tapping.

Calculate the bulk density (mass/volume).

Tapped Density:

Place the graduated cylinder containing the powder onto the tapped density tester.

Tap the cylinder for a specified number of times (e.g., 500 taps) at a defined frequency.

Record the final tapped volume.

Calculate the tapped density (mass/tapped volume).
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Adhesion Force Measurement by Atomic Force
Microscopy (AFM) Colloid Probe Technique

Principle: This technique directly measures the adhesive forces between a single drug

particle (attached to an AFM cantilever, creating a "colloid probe") and the carrier surface.

Apparatus: An Atomic Force Microscope (AFM) equipped with a micromanipulator.

Protocol:

Colloid Probe Preparation:

Attach a single micronized drug particle (e.g., salbutamol sulphate) to the end of a

tipless AFM cantilever using a suitable adhesive.

Sample Preparation:

Mount a flat surface of the carrier material (erythritol or lactose monohydrate) onto an

AFM sample puck.

Force Measurement:

Mount the colloid probe in the AFM head.

Bring the drug particle on the cantilever into contact with the carrier surface and then

retract it.

The deflection of the cantilever during retraction is measured and converted into a force

value using the cantilever's spring constant. This "pull-off" force represents the adhesion

force.

Repeat the measurement at multiple different locations on the carrier surface to obtain a

statistically relevant distribution of adhesion forces.

In Vitro Aerosolization Performance by Cascade
Impaction
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Principle: A cascade impactor separates the aerosolized drug particles based on their

aerodynamic diameter, mimicking their deposition pattern in the human respiratory tract.

Apparatus: A Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI), a

vacuum pump, a flow meter, and a dry powder inhaler device.

Protocol:

Formulation Preparation:

Prepare blends of the micronized drug (e.g., salbutamol sulphate) with either erythritol

or lactose monohydrate carrier at a specified drug-to-carrier ratio.

Impactor Setup:

Coat the collection plates of the cascade impactor with a suitable solvent (e.g., a

mixture of methanol and water) to prevent particle bounce.

Assemble the impactor and connect it to a vacuum pump.

Calibrate the flow rate through the impactor to a specified value (e.g., 60 L/min).

Aerosolization:

Load a unit dose of the powder blend into the inhaler device.

Actuate the inhaler into the inlet of the cascade impactor.

Drug Recovery and Quantification:

Disassemble the impactor and rinse each stage (including the throat, pre-separator, and

collection plates) with a known volume of a suitable solvent to recover the deposited

drug.

Quantify the amount of drug on each stage using a validated analytical method, such as

High-Performance Liquid Chromatography (HPLC).

Data Analysis:
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Calculate the Emitted Dose (ED), which is the total mass of drug that exits the inhaler.

Calculate the Fine Particle Dose (FPD), the mass of drug particles with an aerodynamic

diameter below a certain cutoff (e.g., 5 µm).

Calculate the Fine Particle Fraction (FPF), which is the FPD expressed as a percentage

of the ED.

Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the comparative study of

erythritol and lactose monohydrate as inhalation carriers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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